molecular formula C24H19BrN4O B2564836 (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone CAS No. 304446-41-1

(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone

Cat. No.: B2564836
CAS No.: 304446-41-1
M. Wt: 459.347
InChI Key: QVLXDXQRNZGENX-UHFFFAOYSA-N
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Description

The compound “(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone” is a heterocyclic hybrid molecule featuring a benzoimidazole core fused to a dihydropyrazole ring, substituted with a 4-bromophenyl group at position 3 and an o-tolyl methanone at position 1. Its structural complexity arises from the combination of electron-rich aromatic systems (benzoimidazole, o-tolyl) and electron-withdrawing substituents (4-bromophenyl), which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O/c1-15-6-2-3-7-18(15)24(30)29-22(23-26-19-8-4-5-9-20(19)27-23)14-21(28-29)16-10-12-17(25)13-11-16/h2-13,22H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLXDXQRNZGENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : The benzimidazole structure is formed through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.
  • Pyrazole Formation : The pyrazole moiety is introduced via cyclocondensation reactions involving hydrazine derivatives.
  • Final Coupling : The final compound is synthesized through coupling reactions with substituted phenyl groups, including brominated phenyls and tolyl moieties.

Anticancer Properties

Research indicates that compounds containing the benzimidazole and pyrazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to the title compound can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer

In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives with similar structures showed activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 μg/mL
P. aeruginosa12.5 μg/mL
S. aureus50 μg/mL

These findings suggest that the presence of the benzimidazole moiety is crucial for enhancing antibacterial activity .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The benzimidazole core can inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The pyrazole component may interact with various receptors, altering their signaling pathways and leading to reduced tumor growth.

Case Studies

Several notable studies have focused on the biological evaluation of compounds similar to (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone:

  • Study on Antitumor Activity : A study synthesized a series of benzimidazole-pyrazole derivatives and evaluated their anticancer effects against multiple cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of related compounds against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against resistant strains .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for further development as an antibacterial agent .

Antifungal Properties

The compound has also shown promise in antifungal applications. Research indicates that related benzimidazole derivatives are effective against fungal pathogens such as Candida albicans. The structural features of the compound enhance its ability to penetrate fungal cell membranes .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest .

Case Studies

Several case studies highlight the effectiveness of (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone in different biological contexts:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of synthesized pyrazole derivatives against MRSA strains, demonstrating a significant reduction in bacterial growth at low concentrations .
  • Antifungal Testing : In vitro tests showed that compounds similar to this pyrazole derivative inhibited the growth of Aspergillus flavus, suggesting potential for therapeutic applications in fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents Notable Features Reference
Target Compound Benzoimidazole-dihydropyrazole 4-Bromophenyl, o-tolyl methanone Hybrid aromatic system; bromine for electronic modulation
2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (5h) Imidazole-quinoline 4-Bromophenyl, 4-fluorophenyl, quinoline Quinoline enhances π-π interactions; hydroxyl group for polarity
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) Dihydroimidazolone 4-Bromophenyl, methylbenzylidene, methylthio Methylthio increases lipophilicity; high yield (92%)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41) Pyrazole-triazinoindole 4-Bromophenyl, triazinoindole Extended π-system; potential DNA intercalation

Key Observations

Substituent Effects on Electronic Properties: The 4-bromophenyl group is a common feature in the target compound and analogues (e.g., 5h, 7f, 41). Bromine’s electron-withdrawing nature may enhance stability and influence binding affinity in biological systems . The o-tolyl methanone in the target compound introduces steric bulk and moderate hydrophobicity, contrasting with the polar hydroxyl group in 5h or the methylthio group in 7f .

Synthesis and Yield: Compound 7f was synthesized with a high yield (92%), attributed to efficient benzylidene formation under mild conditions .

Physicochemical Properties :

  • Melting points for analogues vary significantly: 7f melts at 218–220°C, while 5h melts at 208–210°C . The target compound’s melting point is expected to be higher due to its rigid hybrid structure.
  • NMR data for 7f (δ 7.53 ppm for aromatic protons) and 5h (δ 11.98 ppm for hydroxyl) highlight substituent-driven shifts, which could guide characterization of the target compound .

Biological Activity: Imidazole and pyrazole derivatives (e.g., 5h, 41) are frequently evaluated for antimicrobial or anticancer activity.

Table 2: Hypothetical Bioactivity Comparison

Compound Likely Targets Potential Advantages Limitations
Target Compound Kinases, microbial enzymes Hybrid structure for multi-target activity Possible metabolic instability
5h DNA gyrase, topoisomerases Quinoline enhances bacterial uptake Hydroxyl group may reduce cell permeability
7f Antioxidant enzymes High synthetic yield; lipophilic Limited solubility in aqueous media
41 DNA intercalation Extended π-system for strong binding Complex synthesis; toxicity risks

Q & A

Q. What are the established synthetic pathways for (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone?

The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Key steps include:

  • Hydrazine precursor preparation : 3-(4-Bromophenyl)-1-(o-tolyl)prop-2-en-1-one is reacted with 1H-benzo[d]imidazole-2-carbohydrazide under reflux in ethanol (pH 4–5) to form the pyrazoline core .
  • Recrystallization : Crude products are purified using ethanol/water mixtures (3:1 ratio) to isolate crystalline solids .
  • Yield optimization : Adjusting reaction time (6–8 hours) and temperature (80–90°C) improves yield to ~70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH stretches (benzimidazole) at ~3200 cm⁻¹ .
  • ¹H/¹³C NMR : Identifies diastereotopic protons in the pyrazoline ring (δ 3.1–3.8 ppm) and aromatic protons from the 4-bromophenyl (δ 7.4–7.6 ppm) and o-tolyl groups (δ 2.3 ppm for methyl) .
  • Elemental analysis : Validates molecular formula (e.g., C₂₄H₂₀BrN₃O) with ≤0.3% deviation .

Q. What preliminary biological activities have been reported for pyrazoline-benzimidazole hybrids?

  • Antimicrobial screening : Pyrazoline derivatives with bromophenyl substituents show MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Cytotoxicity assays : IC₅₀ values of ~20 µM against HeLa cells suggest potential anticancer activity, likely due to intercalation with DNA .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions (e.g., bromophenyl group) for electrophilic interactions .
  • Molecular docking : Simulates binding to β-tubulin (docking score ≤−8.5 kcal/mol) to explain variances in cytotoxicity between derivatives .
  • ADMET prediction : Identifies poor bioavailability (LogP >5) due to the lipophilic o-tolyl group, guiding structural modifications .

Q. What experimental strategies optimize enantioselective synthesis of the pyrazoline core?

  • Chiral catalysts : Use of L-proline (20 mol%) in ethanol/water induces enantiomeric excess (ee) up to 85% for the 4,5-dihydropyrazole ring .
  • Crystallographic analysis : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms absolute configuration (e.g., R vs. S) and correlates with CD spectra .

Q. How do solvent polarity and pH affect the stability of the methanone group?

  • Degradation studies : In aqueous buffers (pH >7), hydrolysis of the methanone to carboxylic acid occurs within 48 hours (HPLC monitoring) .
  • Stabilization strategies : Use of non-polar solvents (e.g., DCM) and antioxidants (0.1% BHT) reduces degradation by 40% .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for similar derivatives?

  • Crystal packing effects : Hydrogen bonding between NH (benzimidazole) and carbonyl groups alters solubility, reducing bioactivity in certain polymorphs .
  • Impurity profiles : Unreacted 3-nitrophenylhydrazine (≥2% by HPLC) in crude products may skew IC₅₀ values .

Q. How to address discrepancies in spectroscopic assignments?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishes o-tolyl protons from benzimidazole) .
  • X-ray crystallography : Provides unambiguous confirmation of substituent positions (e.g., bromine at para-position vs. meta) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions (100°C, 30 minutes) to reduce side products .
  • Characterization : Combine mass spectrometry (HRMS-ESI) with isotopic pattern analysis to verify molecular ions .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (R² ≥0.95) .

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